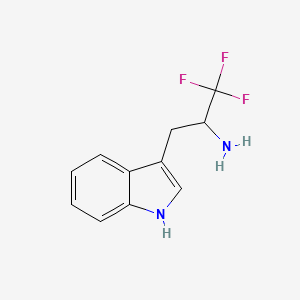
N,N,N-Trimethylanilinium bromide bromine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N-Trimethylanilinium bromide bromine is a chemical compound with the molecular formula C9H14BrN. This compound is a quaternary ammonium salt and is commonly used in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Direct Alkylation: The compound can be synthesized by the alkylation of aniline with methyl iodide in the presence of a strong base such as potassium carbonate.
Reductive Amination: Another method involves the reductive amination of trimethylbenzylamine with formaldehyde and formic acid.
Industrial Production Methods: In an industrial setting, the compound is typically produced through continuous flow reactors, which allow for efficient and scalable production. The reaction conditions are carefully controlled to ensure high purity and yield.
Types of Reactions:
Oxidation: N,N,N-Trimethylanilinium bromide can undergo oxidation to form N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like iodide or chloride ions can be used in substitution reactions.
Major Products Formed:
Oxidation: N-oxide derivatives of N,N,N-Trimethylanilinium bromide.
Reduction: Secondary amines.
Substitution: Various substituted quaternary ammonium salts.
Aplicaciones Científicas De Investigación
N,N,N-Trimethylanilinium bromide bromine is widely used in scientific research due to its unique properties. It serves as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases. Additionally, it is used in the study of ion transport and membrane permeability in biological systems
Mecanismo De Acción
The compound exerts its effects primarily through its ability to act as a phase transfer catalyst. It facilitates the transfer of ions between different phases, enhancing the rate of chemical reactions. The molecular targets and pathways involved include ion channels and membrane transport proteins.
Comparación Con Compuestos Similares
Benzalkonium chloride
Cetyltrimethylammonium bromide
Tetraethylammonium bromide
Propiedades
IUPAC Name |
molecular bromine;trimethyl(phenyl)azanium;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N.Br2.BrH/c1-10(2,3)9-7-5-4-6-8-9;1-2;/h4-8H,1-3H3;;1H/q+1;;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWLJVGUJFXIFR-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C1=CC=CC=C1.[Br-].BrBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Br3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30962263 |
Source


|
| Record name | N,N,N-Trimethylanilinium bromide--bromine (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30962263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4207-56-1 |
Source


|
| Record name | N,N,N-Trimethylanilinium bromide--bromine (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30962263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![rac-Chloromethyl (1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate](/img/structure/B8052325.png)

![1-((2S,3S,5S,10S,13S,14S,16S,17R)-3,17-diacetoxy-10,13-dimethyl-2-(piperidin-1-yl)hexadecahydro-1H-cyclopenta[a]phenanthren-16-yl)-1-methylpiperidin-1-ium bromide](/img/structure/B8052329.png)





